BenchChemオンラインストアへようこそ!

Prednisolone Acetate

Ophthalmology Corneal Permeability Prodrug Kinetics

Prednisolone acetate is the C21-acetate ester prodrug of prednisolone with enhanced lipid solubility and superior corneal permeability vs. sodium phosphate salts—critical for anterior chamber drug levels. As a poorly soluble acetate ester, it provides sustained local anti-inflammatory activity over days to weeks following intra-articular injection. This intermediate-acting depot corticosteroid serves as a reference comparator for novel sustained-release formulations and a tool for investigating prodrug design and glucocorticoid receptor signaling. Select this compound when formulation-dependent corneal penetration and extended local residence time are paramount.

Molecular Formula C23H30O6
Molecular Weight 402.5 g/mol
CAS No. 52-21-1
Cat. No. B001110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrednisolone Acetate
CAS52-21-1
Synonymspred forte
prednisolone 21-acetate
prednisolone acetate
Scherisolone-Kristall suspension
Molecular FormulaC23H30O6
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O
InChIInChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-18,20,26,28H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1
InChIKeyLRJOMUJRLNCICJ-JZYPGELDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.27e-05 M

Prednisolone Acetate (CAS 52-21-1): Baseline Properties and In-Class Positioning for Scientific Procurement


Prednisolone acetate (CAS 52-21-1) is a synthetic glucocorticoid and the C21-acetate ester prodrug of prednisolone, classified as a corticosteroid with anti-inflammatory and immunosuppressive activity [1]. It is practically insoluble in water but exhibits enhanced lipid solubility relative to the parent alcohol, a characteristic that facilitates tissue penetration and enables its formulation as an aqueous suspension for topical ophthalmic and intra-articular administration [2]. As a prodrug, prednisolone acetate requires enzymatic hydrolysis to release the active moiety, prednisolone, which subsequently binds to the glucocorticoid receptor to modulate gene transcription . The compound is widely utilized in both human and veterinary medicine for the management of inflammatory conditions, particularly in ophthalmology where its corneal penetration profile is a key differentiator among topical corticosteroid formulations [3].

Why In-Class Substitution of Prednisolone Acetate Requires Quantitative Scrutiny


The interchange of prednisolone acetate with other in-class corticosteroids or alternative salt forms without quantitative justification can lead to compromised therapeutic outcomes due to marked differences in physicochemical properties, tissue penetration kinetics, and duration of action. For instance, the superior corneal permeability of prednisolone acetate relative to prednisolone sodium phosphate is a critical determinant of anterior chamber drug levels in ophthalmic applications [1], yet this advantage is formulation-dependent and can vary significantly between generic manufacturers [2]. Similarly, the choice between prednisolone acetate and methylprednisolone acetate for intra-articular injection involves a trade-off between local residence time and systemic absorption that directly impacts dosing frequency and therapeutic window . Furthermore, the anti-inflammatory potency ranking among corticosteroids does not uniformly predict clinical efficacy across all routes of administration, as illustrated by the comparable clinical outcomes observed between prednisolone acetate and the more potent dexamethasone in specific ophthalmic contexts [3]. The following quantitative evidence guide provides the necessary comparative data to inform scientifically rigorous selection and procurement decisions.

Quantitative Differentiation of Prednisolone Acetate: Head-to-Head Evidence Against Key Comparators


Corneal Permeability: Prednisolone Acetate vs. Prednisolone Sodium Phosphate vs. Prednisolone Base

In vitro corneal penetration studies using Ussing chambers with NZW rabbit corneas demonstrated that the permeability coefficient of prednisolone acetate is superior to that of prednisolone and prednisolone sodium phosphate. The relative ranking of permeability coefficients was: prednisolone acetate > prednisolone > prednisolone sodium phosphate [1]. This finding was corroborated by in vivo studies in NZW rabbits, which showed similar aqueous humor bioavailability for both prednisolone acetate and prednisolone sodium phosphate when quantified by HPLC [2]. However, a 20-year clinical review concluded that despite early reports of superior bioavailability for prednisolone acetate, the two formulations are probably equally effective in clinical situations, with prednisolone sodium phosphate potentially offering superior patient compliance [3].

Ophthalmology Corneal Permeability Prodrug Kinetics

Relative Anti-Inflammatory Potency: Prednisolone Acetate in the Glucocorticoid Class

Prednisolone acetate, as a prodrug of prednisolone, exhibits a relative anti-inflammatory potency of 4 compared to hydrocortisone (set at 1), with an equivalent glucocorticoid dose of 5 mg relative to 20 mg for hydrocortisone [1]. This potency is identical to that of prednisone and prednisolone base, but lower than that of methylprednisolone (potency 5, equivalent dose 4 mg) and substantially lower than that of dexamethasone (potency 30, equivalent dose 0.75 mg) [1]. The biological half-life of prednisolone-based agents falls within the intermediate-acting category (12-36 hours), contrasting with the long-acting profile of dexamethasone (36-54 hours) [1]. Despite lower intrinsic potency, prednisolone acetate is preferred over dexamethasone for ophthalmic use due to superior anterior chamber penetration [2].

Pharmacology Anti-Inflammatory Potency Glucocorticoid Receptor

Formulation-Dependent Clinical Efficacy: Comparison of Two Prednisolone Acetate 1% Ophthalmic Suspensions

A randomized, active-controlled clinical trial compared two commercially available 1% prednisolone acetate ophthalmic suspensions (Econopred Plus, EPP, vs. Pred Forte, PF) in patients undergoing cataract surgery. The study found that EPP produced significantly lower (P < 0.05) anterior chamber flare scores at 14 days post-surgery (mean ± SD: 0.86 ± 0.53 for EPP vs. 1.08 ± 0.40 for PF), while no differences were observed for keratitis or anterior chamber cells at days 1, 7, or 28 [1]. This demonstrates that even within the same active pharmaceutical ingredient at identical concentration, formulation differences can yield statistically significant variations in clinical performance.

Ophthalmology Formulation Science Clinical Efficacy

Clinical Equivalence to Higher-Potency Corticosteroid: Prednisolone Acetate vs. Difluprednate in Trabeculectomy

A retrospective chart review of 115 eyes undergoing trabeculectomy compared postoperative outcomes between patients treated with prednisolone acetate 1% and those treated with difluprednate 0.05%. The study found no difference in surgical success rates between the two treatment arms: failure rates at 1 year were 12-31% for prednisolone acetate and 12-35% for difluprednate [1]. Importantly, difluprednate required significantly fewer drops per day, while both groups showed equivalent reductions in intraocular pressure and anti-glaucoma medications [1]. This indicates that prednisolone acetate, despite being a less potent corticosteroid on a per-milligram basis, can achieve clinical outcomes equivalent to a more potent agent in the context of postoperative inflammation control.

Ophthalmology Glaucoma Surgery Comparative Effectiveness

Aqueous Solubility and Prodrug Activation: Prednisolone Acetate vs. Prednisolone Sodium Phosphate/Succinate

Prednisolone acetate is practically insoluble in water (less than 1 mg/mL) and only slightly soluble in alcohol, in stark contrast to the highly water-soluble prednisolone sodium succinate [1]. This low aqueous solubility dictates that prednisolone acetate is formulated as a suspension for ophthalmic and intra-articular use, leading to a slow dissolution rate in synovial fluid or tear film that becomes the rate-limiting step for systemic absorption and determines the terminal half-life ("flip-flop" pharmacokinetics) . In comparison, water-soluble esters like prednisolone sodium phosphate are available as solutions, enabling rapid onset but shorter duration of action and suitability for intravenous administration [2]. The choice between these salt forms directly impacts the route of administration, onset time, and duration of therapeutic effect.

Pharmaceutics Prodrug Design Solubility

Intra-Articular Residence Time: Prednisolone Acetate in the Context of Depot Corticosteroids

Prednisolone acetate, along with other acetate and acetonide esters, is classified as a poorly soluble prodrug intended for intramuscular, subcutaneous, or intra-articular administration to achieve prolonged local effect with slow systemic absorption occurring over days to weeks [1]. A comparative pharmacokinetic evaluation of six glucocorticoids after intra-articular administration identified the mean residence time (MRT) as the most appropriate parameter for comparison, with the longest MRT observed for rimexolone (25 days) and triamcinolone hexacetonide (6 days), while triamcinolone diacetate exhibited the shortest (1.2 days) . Although specific MRT data for prednisolone acetate were not reported in this study, the dissolution rate in synovia was established as the rate-limiting step for all prodrug esters, and the resulting MRT correlated with the duration of clinical effect . This class-level behavior supports the use of prednisolone acetate as an intermediate-acting depot injection.

Rheumatology Intra-Articular Injection Sustained Release

Evidence-Backed Application Scenarios for Prednisolone Acetate Procurement and Use


Ophthalmic Surgery Post-Operative Inflammation Management

Based on direct comparative evidence demonstrating equivalent clinical outcomes to difluprednate in trabeculectomy (12-31% vs. 12-35% 1-year failure rates) [1] and the documented superior corneal permeability over prednisolone sodium phosphate [2], prednisolone acetate 1% ophthalmic suspension is a scientifically justified choice for controlling post-operative inflammation and preventing fibrosis following anterior segment surgeries. When selecting a specific commercial formulation, procurement should be guided by formulation-specific clinical data, as statistically significant differences in anterior chamber flare control have been observed between products (e.g., mean flare score 0.86 ± 0.53 vs. 1.08 ± 0.40 at day 14, P<0.05) [3].

Veterinary Anterior Uveitis Treatment

In veterinary ophthalmology, prednisolone acetate is the corticosteroid of choice for anterior uveitis in dogs, cats, and horses due to its superior penetration into the anterior chamber compared to dexamethasone, despite the latter's higher intrinsic anti-inflammatory potency (30× vs. 4× hydrocortisone) [1]. The suspension formulation allows for administration via sub-palpebral catheter in equine recurrent uveitis (ERU) cases, enabling sustained drug delivery to the anterior segment [1]. Procurement for veterinary compounding should prioritize pharmaceutical-grade prednisolone acetate powder that meets USP specifications for potency and purity to ensure consistent suspension quality.

Intra-Articular Depot Injection for Inflammatory Arthropathies

Prednisolone acetate's classification as a poorly soluble acetate ester prodrug, with an absorption profile extending over days to weeks following intra-articular injection [1], positions it as an intermediate-acting depot corticosteroid suitable for managing inflammatory joint conditions such as rheumatoid arthritis and osteoarthritis flares. The dissolution rate in synovial fluid governs the systemic absorption rate and terminal half-life [2], providing sustained local anti-inflammatory activity while minimizing peak systemic exposure. Researchers developing novel sustained-release intra-articular formulations (e.g., PLGA microspheres) frequently use prednisolone acetate as a reference comparator to benchmark improved pharmacokinetic profiles [3].

In Vitro Glucocorticoid Receptor Binding and Prodrug Activation Studies

As a prodrug requiring esterase-mediated hydrolysis to release active prednisolone, prednisolone acetate serves as a valuable tool compound for investigating the interplay between prodrug design, tissue-specific activation, and glucocorticoid receptor (GR) signaling. The active metabolite, prednisolone, binds to GR with an IC50 of approximately 0.526 nM in fluorescence polarization assays [1]. Researchers can employ prednisolone acetate in comparative studies to quantify the impact of C21-esterification on cellular permeability, metabolic stability, and GR-mediated transcriptional activation relative to the parent alcohol and alternative ester prodrugs (e.g., sodium phosphate, hemisuccinate). This application is particularly relevant for academic and industrial laboratories focused on corticosteroid drug delivery optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prednisolone Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.